N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide
Description
N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide is a synthetic organic compound featuring a cyclopentene carboxamide backbone fused with a 2-oxothiolane (tetrahydrothiophenone) moiety. This structure combines a strained cyclopentene ring, a carboxamide linker, and a sulfur-containing heterocyclic ring (thiolanone), which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-9(7-3-1-2-4-7)11-8-5-6-14-10(8)13/h1-2,7-8H,3-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTNMQXQIWUSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2CC=CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in good yields with high diastereoselectivity . Another method involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with NaBH4, followed by bromination and epoxidation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carboxamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound’s unique structure makes it valuable for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide involves its interaction with molecular targets such as enzymes. For example, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity . This inhibition can affect various biochemical pathways, making it useful for studying metabolic disorders and developing therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide ()
- Structure : Cyclopropene carboxamide with a bromophenyl substituent and diethylamine.
- Synthesis : Prepared via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine at RT for 18 hours, yielding 77% after column chromatography .
- Key Differences: Cyclopropene (3-membered ring) vs. cyclopentene (5-membered ring) in the target compound. The presence of a bromophenyl group in the analog vs. a thiolanone ring in the target compound.
(b) N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide ()
- Structure : Contains a dithiolane ring conjugated with a ketone and a methylphenyl carboxamide.
- Spectral Data : Reported $ ^1H $-NMR (δ 8.08 for aromatic protons) and $ ^{13}C $-NMR (δ 193.33 for ketone carbonyl) .
- Key Differences: Dithiolane (two sulfur atoms) vs. thiolanone (one sulfur and one ketone). The absence of a cyclopentene ring in this analog.
Physicochemical and Pharmacokinetic Properties
While direct ADMET data for N-(2-oxothiolan-3-yl)cyclopent-3-ene-1-carboxamide are unavailable, radar plots from related compounds (e.g., N-carboxymethyl chitosan and N,N,N-trimethyl-chitosan in ) suggest that carboxamide derivatives often exhibit moderate hydrophilicity and drug-like properties. The thiolanone moiety may enhance metabolic stability compared to dithiolane-containing analogs .
Table 1: Comparative Analysis of Key Features
*Calculated based on analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
